2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
Description
The compound “2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone” is a quinazolinone derivative. It has the linear formula C19H18N2O2S and a molecular weight of 338.432 . Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinazolinones involves various procedures . A common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .Chemical Reactions Analysis
Quinazolinone derivatives exhibit a diverse range of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents have been discussed in the literature .Properties
IUPAC Name |
2-phenacylsulfanyl-3-(3-piperidin-1-ylpropyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c28-22(19-10-3-1-4-11-19)18-30-24-25-21-13-6-5-12-20(21)23(29)27(24)17-9-16-26-14-7-2-8-15-26/h1,3-6,10-13H,2,7-9,14-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJUNCQLAHXGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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